molecular formula C13H18O2 B187065 Adamantan-1-yl acrylate CAS No. 121601-93-2

Adamantan-1-yl acrylate

Cat. No.: B187065
CAS No.: 121601-93-2
M. Wt: 206.28 g/mol
InChI Key: PHPRWKJDGHSJMI-UHFFFAOYSA-N
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Description

Adamantan-1-yl acrylate is an acrylate ester derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. The compound is synthesized via the reaction of adamantan-1-ol with acryloyl chloride under basic conditions, followed by purification using silica gel chromatography (n-hexane/Et₂O), yielding a white solid (72% yield) . Key properties include:

  • Molecular Formula: C₁₃H₁₈O₂
  • Molecular Weight: 206.28 g/mol
  • Physical State: Clear colorless liquid (commercial grade, 98% purity) or white solid (laboratory synthesis) .
  • Applications: Used in polymer chemistry (e.g., thermoresponsive copolymers) and as a precursor for bioactive molecules .

Properties

IUPAC Name

1-adamantyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPRWKJDGHSJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464368
Record name 1-ADAMANTYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121601-93-2
Record name 1-ADAMANTYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantan-1-yl Acrylate (stabilized with BHT)
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Preparation Methods

Step 1: Formation of Lithium 2-Hydrocarbyl-2-Adamantanolate

2-Adamantanone reacts with methyl or ethyl bromide in the presence of lithium metal to form a lithium alkoxide intermediate. Critical parameters include:

  • Lithium particle size : Particulate lithium (10–1000 µm) enhances reaction rates due to increased surface area.

  • Solvent selection : Non-polar solvents (e.g., hexane, toluene) minimize side reactions.

  • Stoichiometry : Using 1.8–2.4 equivalents of lithium relative to 2-adamantanone ensures >80% conversion. Excess lithium reduces yield by promoting undesired polymerization in subsequent steps.

Step 2: Esterification with Acrylic Esters

The lithium intermediate reacts with acrylic esters (e.g., methyl acrylate, ethyl methacrylate) without isolation. Key considerations:

  • Acrylate equivalents : 1–20 equivalents of acrylic ester balance yield and purification efficiency.

  • Temperature control : Reactions proceed at −70°C to 200°C, with optimal yields at 25–80°C.

  • Additives : Stabilizers like butylated hydroxytoluene (BHT) prevent premature polymerization.

Table 1: Optimized Reaction Conditions from Patent Examples

ParameterValue/RangeImpact on Yield
Lithium equivalents1.8–2.4Maximizes intermediate formation
Acrylate equivalents1–20Reduces side products
Reaction temperature25–80°CBalances kinetics and stability
SolventHexane/TolueneMinimizes polarity-driven side reactions
Post-reaction purificationCrystallization (acetonitrile)Achieves >99% purity

Alternative Pathways and Comparative Analysis

Direct Esterification of Adamantan-1-ol

While less common, direct esterification of adamantan-1-ol with acryloyl chloride has been explored. A supporting procedure from synthetic protocols involves:

  • Reagents : Adamantan-1-ol, acryloyl chloride, triethylamine (Et₃N) in dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 12-hour reaction time.

  • Yield : ~60–70% after silica gel chromatography.

This method faces challenges in scalability due to handling corrosive acryloyl chloride and lower yields compared to the lithium-mediated route.

Radical Polymerization Avoidance Strategies

Both methods require stringent exclusion of radical initiators (e.g., peroxides) to prevent premature polymerization. The lithium-mediated process inherently mitigates this risk by operating under inert conditions.

Industrial-Scale Production and Purification

Continuous Flow Reactor Design

The patent emphasizes a continuous flow system for Step 1, enabling:

  • Higher throughput : 5–10 kg/hour output.

  • Consistent intermediate quality : Reduced batch-to-batch variability.

Purification Protocols

  • Liquid-liquid extraction : Hexane/water separation removes lithium salts and unreacted starting materials.

  • Crystallization : Acetonitrile recrystallization yields >99% pure product, as confirmed by GC-MS and ¹H NMR.

  • Silica gel treatment : Residual polymers are removed via adsorption, achieving pharmaceutical-grade purity.

Table 2: Comparative Purification Efficiency

MethodPurity (%)Yield Loss (%)
Crystallization>9910–15
Silica gel chromatography98–9920–25
Distillation95–975–10

Mechanistic Insights and Kinetic Studies

Reaction Mechanism

The lithium-mediated pathway proceeds via:

  • Alkylation : 2-Admantanone + R-Br → Lithium 2-alkyl-2-adamantanolate.

  • Nucleophilic acyl substitution : Alkoxide attacks the acrylate carbonyl, displacing the alkoxy group.

Rate-Limiting Steps

  • Lithium dispersion : Smaller lithium particles reduce reaction time by 40%.

  • Acrylate addition rate : Slow addition (1–2 mL/min) prevents localized overheating and polymerization .

Chemical Reactions Analysis

Polymerization Reactions

Adamantan-1-yl acrylate undergoes polymerization via multiple mechanisms, producing materials with enhanced thermal and mechanical properties.

Free Radical Polymerization

  • Reagents/Conditions :

    • Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Temperature: 60–80°C (thermal initiation) or UV light (photochemical initiation).

  • Products :

    • High-molecular-weight polymers with glass transition temperatures (Tg) up to 107°C .

    • Copolymers with methyl methacrylate exhibit Tg values up to 204°C, significantly higher than conventional poly(methyl methacrylate) (Tg = 115°C) .

Living Anionic Polymerization

  • Reagents/Conditions :

    • Initiation system: sec-BuLi/diphenylethylene/LiCl or DPMK/Et₂Zn .

    • Solvent: Tetrahydrofuran (THF) at −78°C.

  • Advantages :

    • Enables precise control over molecular weight and narrow polydispersity (Đ < 1.1) .

    • Facilitates block copolymer synthesis (e.g., poly(1-adamantyl acrylate)-b-poly(styrene)) .

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents: HCl (1–2 M) in refluxing aqueous ethanol.

    • Products: Adamantan-1-ol and acrylic acid.

  • Basic Hydrolysis :

    • Reagents: NaOH (10% w/v) at 60°C.

    • Products: Sodium acrylate and adamantan-1-ol.

Addition Reactions

The acrylate double bond participates in electrophilic and nucleophilic additions:

Reaction TypeReagents/ConditionsMajor ProductReferences
Bromination HBr or Br₂ in CCl₄, 25°C1-(2-bromopropanoyloxy)adamantane
Hydrogenation H₂/Pd-C, 50 psi1-(propanoyloxy)adamantane

Copolymerization

Copolymers with diverse monomers enhance material properties:

ComonomerCopolymer PropertiesTg (°C)References
Methyl methacrylateImproved thermal stability, optical clarity190–204
StyreneHigh rigidity, solvent resistance150–165

Interaction with Biomolecules

The adamantane moiety facilitates hydrophobic interactions:

  • Cyclodextrin Inclusion Complexes : Enhances drug delivery efficiency.

  • Enzyme Inhibition : Binds to glycolytic enzymes, reducing ATP production.

Table 1: Comparison of Polymerization Methods

MethodInitiatorTemperatureĐTg (°C)
Free RadicalAIBN70°C1.8107
Living Anionicsec-BuLi/DPE/LiCl−78°C1.1190–204

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentsTime (h)Yield (%)
Acidic1 M HCl/EtOH685
Basic10% NaOH/H₂O492

Scientific Research Applications

Chemical Properties and Polymerization

Adamantan-1-yl acrylate is primarily recognized as a monomer in the synthesis of advanced polymers. Its unique structure imparts significant thermal stability, hydrophobicity, and mechanical strength to the resulting materials. The acrylate group allows for easy polymerization through radical mechanisms.

Polymerization Techniques

The polymerization of this compound can be initiated using various methods:

  • Free Radical Polymerization : Commonly used for creating homopolymers and copolymers.
  • Anionic Polymerization : Allows for the synthesis of block copolymers with controlled molecular weights and narrow polydispersity indices .

Table 1: Summary of Polymerization Methods

MethodDescriptionKey Features
Free Radical PolymerizationInitiated by radical initiatorsVersatile, widely used
Anionic PolymerizationControlled synthesis using anionic initiatorsAllows for block copolymer formation

Applications in Material Science

The unique properties of this compound make it suitable for various applications in material science:

  • High-Performance Coatings : Due to its thermal stability and hydrophobic nature, polymers derived from this compound are utilized in coatings that require durability and resistance to environmental factors.
  • Adhesives and Sealants : The strong bonding characteristics of the polymers enhance adhesion properties in industrial applications.
  • Biomedical Applications : Research is ongoing into its use in drug delivery systems, leveraging the stability provided by the adamantane structure .

Biological Applications

This compound has potential implications in biological research:

  • Drug Delivery Systems : Its ability to form stable nanoparticles makes it a candidate for targeted drug delivery applications.
  • Antiviral and Anticancer Agents : Studies suggest that derivatives of adamantane exhibit antiviral properties; thus, this compound may also have similar potential .

Case Study 1: Synthesis of Poly(1-adamantyl acrylate)

A study conducted at the University of Tennessee successfully synthesized poly(1-adamantyl acrylate) using living anionic polymerization techniques. This approach allowed for precise control over molecular weight and polydispersity, resulting in polymers with desirable thermal properties .

Case Study 2: Copolymerization with Methyl Methacrylate

Research demonstrated the copolymerization of this compound with methyl methacrylate (MMA). This study highlighted the unique properties imparted by the adamantane structure, such as enhanced clarity and mechanical strength in the resulting materials .

Mechanism of Action

The mechanism of action of adamantan-1-yl acrylate primarily involves the reactivity of the acrylate group. The double bond in the acrylate group can participate in various chemical reactions, leading to the formation of new bonds and structures. The adamantane moiety provides stability and rigidity, making the compound suitable for applications requiring robust materials. In biological systems, the adamantane core can enhance the lipophilicity and bioavailability of drug molecules.

Comparison with Similar Compounds

Physicochemical Properties

  • Conformational Behavior : Adamantane-based esters (e.g., 2-oxoethyl benzoates) adopt synclinal conformations, enabling head-to-tail crystal packing .
  • Thermoresponsiveness : Copolymers with adamantan-1-ylmethyl acrylate exhibit tunable wettability; 20% adamantane content reduces β-cyclodextrin binding due to steric hindrance .
  • Solubility : Adamantan-1-yl acrylate is lipophilic, while hydroxylated derivatives (e.g., 3,4,5-trihydroxybenzoate esters) show improved aqueous solubility .

Key Research Findings

Antimicrobial Potency : S-Arylmethyl derivatives (e.g., 7a–c) demonstrate broad-spectrum activity against Candida albicans and drug-resistant bacteria, attributed to adamantane’s membrane-penetrating ability .

Structural-Activity Relationships : Para-substitution on phenyl rings (e.g., 4-fluorophenyl in oxadiazoles) enhances antimicrobial and anti-proliferative activities .

Polymer Applications : this compound’s hydrophobicity enables stable host-guest complexes with cyclodextrins, useful in drug delivery systems .

Biological Activity

Adamantan-1-yl acrylate (CAS Number: 121601-93-2) is an organic compound that combines the structural characteristics of adamantane with an acrylate functional group. This unique structure imparts distinct biological activities and potential applications in various fields, including materials science and biomedicine. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C13_{13}H18_{18}O2_2
  • Molecular Weight : 206.28 g/mol
  • Physical State : White to almost white powder or crystalline solid
  • Melting Point : 37.0 to 41.0 °C

The compound features a rigid adamantane core that enhances its stability and hydrophobicity, while the acrylate group allows for reactivity in polymerization processes.

Target Interactions

This compound interacts with various biomolecules, influencing metabolic pathways and cellular functions. Its mechanism of action includes:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in glycolysis and DNA replication by binding to their active sites, leading to decreased ATP production and reduced cell proliferation.
  • Polymerization : The acrylate group readily undergoes free radical polymerization, resulting in polymers with enhanced thermal stability and biocompatibility.

Cellular Effects

Research indicates that this compound can affect cellular metabolism and gene expression:

  • Metabolic Pathways : It participates in ester hydrolysis, producing metabolites like adamantan-1-ol and acrylic acid, which further influence metabolic reactions within the cell.
  • Toxicity Profiles : At high doses, the compound exhibits cytotoxic effects, leading to cell death and tissue damage due to enzyme inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound can act as a skin irritant and cause significant eye irritation upon exposure. Although specific pharmacological activities are not extensively documented, structural similarities to other adamantane derivatives suggest potential antiviral and anticancer properties .

In Vivo Studies

Animal model studies reveal that dosage significantly impacts the biological activity of this compound:

Dosage LevelBiological Effect
Low DosesEnhanced cellular functions (proliferation/differentiation)
High DosesCytotoxic effects leading to cell death

These findings highlight the importance of dosage in determining the therapeutic potential and safety profile of the compound .

Applications in Research

This compound is being explored for various applications due to its unique properties:

  • Polymer Chemistry : Its ability to form functional polymers makes it a valuable building block in material science.
  • Biomedicine : The compound's interactions with biological systems suggest potential applications in drug delivery systems and biocompatible materials .

Q & A

Q. What are the standard synthetic routes for Adamantan-1-yl acrylate, and how can reaction yields be optimized?

this compound is typically synthesized via ionic 1,4-addition reactions. For example, (3s,5s,7s)-Adamantan-1-yl acrylate was prepared in 72% yield using flash column chromatography on silica gel (n-hexane/Et₂O = 100/1) for purification . Key optimization factors include:

  • Solvent selection : Non-polar solvents like n-hexane minimize side reactions.
  • Purification : Silica gel chromatography effectively separates the product from adamantane derivatives.
  • Stabilization : Addition of BHT (butylated hydroxytoluene) prevents polymerization, ensuring >98% purity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR : 1H^1H NMR (500 MHz) confirms the acrylate moiety (δ 5.8–6.4 ppm for vinyl protons) and adamantane protons (δ 1.5–2.1 ppm) .
  • X-ray crystallography : Single-crystal studies (e.g., using SHELX software) resolve bond lengths (mean C–C = 0.002 Å) and spatial arrangements. For example, 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol was analyzed at 120 K, achieving an R factor of 0.035 .
  • Chromatography : TLC (Rf = 0.4 in n-hexane/Et₂O) monitors reaction progress .

Q. How does the adamantane moiety influence the compound’s physical properties?

The rigid adamantane cage enhances thermal stability (boiling point: 272.1°C) and hydrophobicity, making it suitable for high-temperature applications. Its density (1.09 g/cm³) and flash point (108.5°C) correlate with low volatility, critical for handling in organic synthesis .

Advanced Questions

Q. How can discrepancies in crystallographic data between X-ray and computational models be resolved?

Contradictions arise from dynamic vs. static structural models. For example, DFT (B3LYP/6-311++G(d,p)) calculations of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile showed a 0.143 Å RMSD from X-ray data. To resolve discrepancies:

  • Refinement : Use SHELXL for high-resolution data to adjust thermal parameters .
  • Validation : Cross-check hydrogen bonding networks and torsional angles with spectroscopic data .

Q. What methodological approaches are used to evaluate this compound derivatives in pharmacological studies?

  • In vitro assays : P2X7 receptor antagonism is tested via calcium flux (IC₅₀ ≈ 18 nM for human receptors) and YO-PRO-1 uptake assays. Rat models show species-specific potency differences (IC₅₀ = 29 nM vs. 980 nM) .
  • In vivo models : Carrageenan-induced paw edema and collagen-induced arthritis studies require dose-dependent administration (e.g., 10–30 mg/kg) and histopathological analysis to assess anti-inflammatory efficacy .

Q. How do solvent polarity and substitution patterns affect the fluorescent properties of adamantane-acrylate hybrids?

Adamantane’s electron-donating groups enhance fluorescence in polar solvents. For 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, excitation/emission maxima at 336/380 nm in ethanol correlate with solvent polarity index. Methoxy or nitro substituents on the acrylate moiety can redshift emission by 20–40 nm .

Q. What safety protocols are critical when handling reactive this compound intermediates?

  • Storage : Keep stabilized with BHT at 2–8°C in airtight containers to prevent polymerization .
  • PPE : Use nitrile gloves and goggles; avoid skin contact due to potential corrosion (Hazard Class 1B) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Guidelines

Q. For Structural Analysis

  • Crystallization : Grow single crystals via slow evaporation in ethanol or n-hexane/Et₂O mixtures .
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 120 K to minimize thermal motion artifacts .

Q. For Pharmacological Testing

  • Dosing : Administer intraperitoneally at 10 mg/kg in DMSO/PBS (1:9 v/v) for bioavailability .
  • Controls : Include vehicle-only and positive controls (e.g., indomethacin for inflammation models) .

Q. For Computational Studies

  • Geometry optimization : Apply B3LYP/6-311++G(d,p) basis sets in Gaussian 09 to match experimental bond lengths .
  • Docking : Use AutoDock Vina with Lamarckian algorithms to predict binding affinities to targets like nNOS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantan-1-yl acrylate
Reactant of Route 2
Adamantan-1-yl acrylate

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